molecular formula C10H13NO2 B3179833 Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 87281-43-4

Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No. B3179833
CAS RN: 87281-43-4
M. Wt: 179.22 g/mol
InChI Key: RQSAYGOMEZDATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is a heterocyclic compound. Its molecular formula is C10H13NO2 and it has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is represented by the formula C10H13NO2 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is a powder at room temperature . Its exact density, melting point, boiling point, and flash point are not specified in the available resources .

Scientific Research Applications

properties

IUPAC Name

methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSAYGOMEZDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 10 g of the carboxylic acid obtained in Step A (63.6 mmol) in 65 mL of dichloroethane there are successively added 13.4 g of tosyl chloride (70.4 mmol), 11.5 mL of methyl 2-chloroacrylate (113.5 mmol) and then, dropwise, 17.8 mL of N,N,N-triethylamine (127.2 mmol). The reaction mixture is then refluxed for 1 hour 30 minutes. It is then placed at ambient temperature, and there are then added 5 mL of methyl 2-chloroacrylate (48.9 mmol) and, dropwise, 9 mL of N,N,N-triethylamine (64 mmol). The batch is refluxed overnight.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
17.8 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
reactant
Reaction Step Six
Quantity
65 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 3
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 4
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.